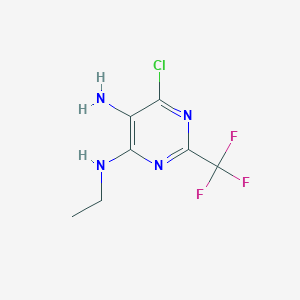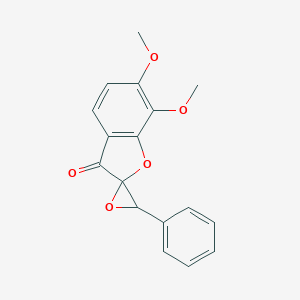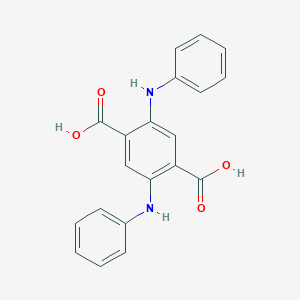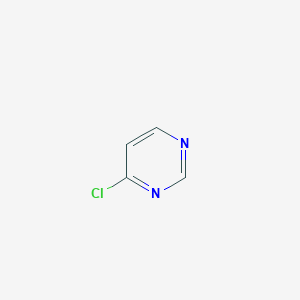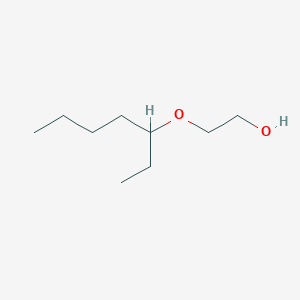
2-heptan-3-yloxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-heptan-3-yloxyethanol is an organic compound with the molecular formula C9H20O2. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to an ethylamyloxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptan-3-yloxyethanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1-ethylamyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydration of ethylene oxide with 1-ethylamyl alcohol in the presence of an acid catalyst. This method is favored due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-heptan-3-yloxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Forms ethers or esters depending on the reactants used.
Scientific Research Applications
2-heptan-3-yloxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-heptan-3-yloxyethanol involves its interaction with various molecular targets. In biological systems, it can act as a solvent, facilitating the dissolution and transport of other molecules. It may also interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylamyloxy)ethanol
- 2-(1-Propylamyloxy)ethanol
- 2-(1-Butylamyloxy)ethanol
Uniqueness
2-heptan-3-yloxyethanol is unique due to its specific ethylamyloxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications.
Properties
CAS No. |
10138-47-3 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-heptan-3-yloxyethanol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(4-2)11-8-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
BITOXCKNAKLGLN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OCCO |
Canonical SMILES |
CCCCC(CC)OCCO |
Synonyms |
2-[(1-Ethylpentyl)oxy]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



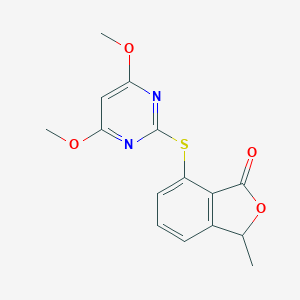
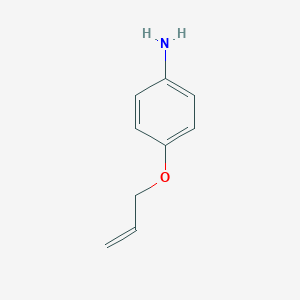


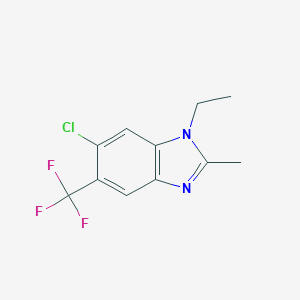
![1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate](/img/structure/B154798.png)
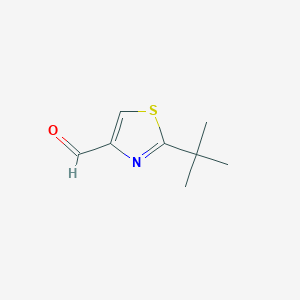
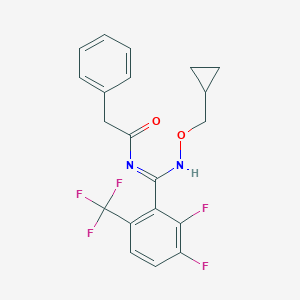
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
